IFLAB-BB F0348-2809
Overview
Description
“N-(3,5-DiMethyladaMantan-1-yl)forMaMide” is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . It is a white solid .
Synthesis Analysis
A one-stage method for the preparation of 1-[isocyanato (phenyl)methyl]adamantane and 1-[isocyanato (phenyl)methyl]-3,5-dimethyladamantane has been described . This method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .Chemical Reactions Analysis
The reaction of 1-[isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas . 1-[Isocyanato (phenyl)methyl]-3,5-dimethyladamantane was involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino-(cyclohexyloxy)benzoic acid to obtain another series of ureas .Physical and Chemical Properties Analysis
“N-(3,5-DiMethyladaMantan-1-yl)forMaMide” has a melting point of 69.5℃ and a predicted boiling point of 325.6±9.0 °C . Its density is predicted to be 1.07±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
IFLAB-BB F0348-2809 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its unique adamantane structure.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings[][1].
Mechanism of Action
Target of Action
The primary target of C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride is the Sigma opioid receptor in the brain . This receptor plays a crucial role in modulating pain perception and motor control.
Mode of Action
The compound interacts with the Sigma opioid receptor, inhibiting its activity . This interaction results in changes in the receptor’s function, leading to altered pain perception and motor control.
Pharmacokinetics
The compound is predicted to have a boiling point of 3256±90 °C , suggesting that it may be absorbed and distributed in the body at physiological temperatures. Its solubility in chloroform and methanol
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Sigma opioid receptor . This can lead to changes in pain perception and motor control.
Safety and Hazards
Future Directions
Preparation Methods
Industrial production methods for this compound typically involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
IFLAB-BB F0348-2809 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups to alcohols.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form secondary or tertiary amines or amides[][1].
Comparison with Similar Compounds
IFLAB-BB F0348-2809 can be compared with other adamantane derivatives, such as amantadine and memantine. While all these compounds share the adamantane core, their functional groups differ, leading to distinct chemical and biological properties. For example:
Amantadine: Primarily used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors[][1].
This compound is unique due to its specific substitution pattern and the presence of the methanamine hydrochloride group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14;/h10H,3-9,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEQLJVENXVFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110916-44-4 | |
Record name | (3,5-dimethyladamantan-1-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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